molecular formula C11H14FNO B6318174 [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol CAS No. 1690605-39-0

[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol

Cat. No.: B6318174
CAS No.: 1690605-39-0
M. Wt: 195.23 g/mol
InChI Key: CXNAKYVXLZXSFR-UHFFFAOYSA-N
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Description

“[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol” is a chemical compound with the IUPAC name 3-fluoro-5-(pyrrolidin-1-yl)phenol . It has a molecular weight of 181.21 . The compound is solid in physical form and is typically stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “this compound” and related compounds often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . This ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by various techniques such as IR, 1H NMR, 13C NMR, and MS . Its structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 181.21 . It is typically stored at temperatures between 2-8°C .

Safety and Hazards

“[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .

Properties

IUPAC Name

(3-fluoro-5-pyrrolidin-1-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-5-9(8-14)6-11(7-10)13-3-1-2-4-13/h5-7,14H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNAKYVXLZXSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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